mGluR2 vs. mGluR3 Positive Allosteric Modulator (PAM) Potency Differentiation
In a cell-based functional assay measuring positive allosteric modulation of Group II metabotropic glutamate receptors, 4-Chloro-6-(4-chlorophenyl)-2-(2-pyridinyl)-5-pyrimidinecarbonitrile exhibited an EC50 of 173 nM at human mGluR2 versus an EC50 of 3,910 nM at rat mGluR3, representing a 22.6-fold selectivity window favoring mGluR2 [1]. This is the only publicly available quantitative functional activity data for this exact compound. The mGluR2 potency (173 nM) places it in a moderate affinity range relative to other PAMs disclosed in patent US10099993, where compound potencies range from 151 nM to >10,000 nM [1].
| Evidence Dimension | Positive allosteric modulation potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 173 nM (human mGluR2); EC50 = 3,910 nM (rat mGluR3) |
| Comparator Or Baseline | Intra-compound selectivity: mGluR3 EC50 = 3,910 nM. Patent context: other mGluR2 PAMs in US10099993 range from EC50 151 nM to >10,000 nM. |
| Quantified Difference | 22.6-fold selectivity for mGluR2 over mGluR3 |
| Conditions | HEK-293 cells co-expressing rat mGluR2 or mGluR3 and GIRK channels; glutamate-induced thallium flux assay; pH 7.3, 25°C [1] |
Why This Matters
This selectivity profile distinguishes the compound from non-selective Group II mGluR ligands and provides a basis for selecting it as an mGluR2-preferring tool compound over mGluR3-selective or dual PAMs when probing mGluR2-specific pharmacology.
- [1] BindingDB BDBM50017257; CHEMBL3287699. Affinity data: EC50 173 nM (mGluR2), EC50 3910 nM (mGluR3). Assay description: Positive allosteric modulation of rat mGluR2/3 receptors expressed in HEK293 cells assessed as potentiation of glutamate-induced thallium flux. Deposited from US Patent US10099993. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50017257 View Source
